An In-Depth Technical Guide to DL-Apiose-1-¹³C: Structure, Properties, and Applications
An In-Depth Technical Guide to DL-Apiose-1-¹³C: Structure, Properties, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DL-Apiose-1-¹³C, a stable isotope-labeled branched-chain pentose. Delving into its chemical structure, molecular weight, and the significance of its isotopic label, this document serves as a crucial resource for professionals in drug development and metabolic research. It offers insights into its synthesis, analytical characterization, and a detailed experimental protocol for its application in metabolic flux analysis, thereby providing a self-validating system for its use in complex biological studies.
Introduction: The Significance of DL-Apiose and ¹³C Isotopic Labeling
Apiose is a naturally occurring branched-chain sugar found in plant cell wall polysaccharides.[1] Its unique structure makes it a subject of interest in glycobiology and biochemistry. The introduction of a stable carbon-13 (¹³C) isotope at the C-1 position of DL-apiose creates a powerful tool for researchers. This isotopic labeling allows for the tracing of apiose in metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Unlike radioactive isotopes, stable isotopes are non-hazardous and do not decay over time, making them ideal for long-term metabolic studies. The ¹³C label at the anomeric carbon (C-1) is particularly useful for tracking the initial steps of apiose metabolism and for detailed structural analysis in complex biological matrices.
Chemical Structure and Physicochemical Properties
DL-Apiose-1-¹³C is a racemic mixture of D- and L-apiose with a ¹³C isotope at the first carbon position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | ¹³CC₄H₁₀O₅ | [Snyder & Serianni, 1987][2] |
| Molecular Weight | 151.12 g/mol | [Snyder & Serianni, 1987][2] |
| Physical Form | Typically supplied as an aqueous solution.[3] | |
| CAS Number | Not available |
Structural Representation
The chemical structure of DL-Apiose-1-¹³C, highlighting the position of the ¹³C label, is crucial for understanding its reactivity and for interpreting analytical data.
Caption: 2D structure of DL-Apiose-1-¹³C.
Synthesis and Purification of DL-Apiose-1-¹³C
The synthesis of isotopically labeled sugars is a complex process that requires precise chemical control to ensure the specific placement of the isotopic label.
Synthetic Pathway Overview
A well-established method for the synthesis of (1-¹³C)-enriched DL-apiose has been described, providing a good yield through a straightforward chemical process.[2] The general workflow for such a synthesis involves several key stages, from the introduction of the ¹³C label to the final purification of the product.
Caption: Generalized workflow for the synthesis of DL-Apiose-1-¹³C.
Detailed Synthetic Protocol (Representative)
Objective: To synthesize DL-Apiose-1-¹³C from a suitable precursor.
Materials:
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A protected precursor aldehyde
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Potassium cyanide-¹³C (K¹³CN)
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Reagents for cyanohydrin formation and subsequent hydrolysis
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Protecting group reagents
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Reagents for reduction and deprotection
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Solvents for reaction and purification
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Chromatography media (e.g., silica gel, ion-exchange resins)
Methodology:
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Cyanohydrin Formation with ¹³C Label Introduction:
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Dissolve the protected precursor aldehyde in a suitable solvent.
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React with K¹³CN to form the corresponding cyanohydrin, introducing the ¹³C label at the C-1 position. The reaction is typically carried out under controlled pH and temperature.
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Causality: This step is the most critical for the specific labeling of the C-1 position. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
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Hydrolysis of the Cyanohydrin:
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Hydrolyze the cyanohydrin to the corresponding carboxylic acid or amide, which can then be converted to the desired aldehyde functionality of the sugar.
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Reduction and Cyclization:
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Selectively reduce the carboxylic acid or its derivative to an aldehyde.
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Under appropriate conditions, the molecule will cyclize to form the furanose ring structure of apiose.
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Deprotection:
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Remove all protecting groups using appropriate chemical methods (e.g., acid hydrolysis for acetal protecting groups).
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Purification:
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Purify the final product, DL-Apiose-1-¹³C, using a combination of chromatographic techniques. This may include ion-exchange chromatography to remove salts and other charged impurities, followed by gel filtration or preparative high-performance liquid chromatography (HPLC) to obtain the highly pure product.
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Trustworthiness: Each step of the synthesis should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS) upon completion to ensure the correct product is being formed and to assess its purity.
Analytical Characterization
The identity and purity of DL-Apiose-1-¹³C are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of DL-Apiose-1-¹³C. The presence of the ¹³C label at the C-1 position results in characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹³C and ¹³C-¹³C coupling.
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¹H NMR: The proton attached to the ¹³C-labeled carbon (H-1) will appear as a doublet due to coupling with the ¹³C nucleus. The coupling constant (¹JC-H) is typically in the range of 160-170 Hz.
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¹³C NMR: The signal for the C-1 carbon will be significantly enhanced due to the high isotopic enrichment. The chemical shift of C-1 will be influenced by the anomeric configuration (α or β). The presence of the ¹³C label allows for the measurement of ¹³C-¹³C coupling constants with adjacent carbons, providing valuable information about the carbon skeleton.
While specific spectral data from the primary literature is not fully accessible, the analysis of DL-(1-¹³C)apiose in D₂O by ¹³C-NMR has been reported to reveal the solution composition of its different furanose anomers.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of DL-Apiose-1-¹³C and to aid in its structural characterization. The isotopic enrichment can be determined by comparing the intensity of the ion corresponding to the labeled molecule with that of the unlabeled molecule. Fragmentation patterns in tandem MS (MS/MS) experiments can provide information about the structure of the sugar.
Application in Metabolic Flux Analysis: A Detailed Experimental Protocol
DL-Apiose-1-¹³C is an invaluable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.
Objective: To trace the metabolic fate of apiose in a cell culture model using DL-Apiose-1-¹³C.
Materials:
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Cell line of interest
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Cell culture medium deficient in the corresponding unlabeled sugar
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DL-Apiose-1-¹³C
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Reagents for quenching metabolism (e.g., cold methanol)
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Reagents for metabolite extraction
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LC-MS/MS or NMR for analysis
Experimental Workflow:
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
Methodology:
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Cell Culture:
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Culture the cells of interest to the desired confluency under standard conditions.
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Expertise & Experience: The choice of cell line and growth conditions should be tailored to the specific biological question being addressed.
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Isotopic Labeling:
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Replace the standard culture medium with a medium containing DL-Apiose-1-¹³C as the sole source of apiose.
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Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach an isotopic steady state. The optimal incubation time should be determined empirically.
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Quenching and Metabolite Extraction:
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Rapidly quench the metabolic activity of the cells by, for example, washing with ice-cold saline followed by the addition of cold methanol.
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Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
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Analytical Measurement:
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Analyze the extracted metabolites using LC-MS/MS or NMR spectroscopy to determine the mass isotopomer distribution (MID) of the metabolites of interest.
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Trustworthiness: The use of appropriate internal standards is crucial for accurate quantification.
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Data Analysis:
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The measured MIDs are then used in conjunction with a stoichiometric model of the relevant metabolic network to calculate the intracellular metabolic fluxes. This typically requires specialized software.
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Conclusion
DL-Apiose-1-¹³C is a specialized and powerful tool for researchers in the fields of glycobiology, biochemistry, and drug development. Its stable isotopic label provides a safe and effective means to trace the metabolic fate of this unique branched-chain sugar. The ability to synthesize this molecule with high isotopic purity and to characterize it thoroughly using modern analytical techniques underpins its utility in sophisticated experimental designs such as metabolic flux analysis. The insights gained from such studies can significantly advance our understanding of cellular metabolism and contribute to the development of novel therapeutic strategies.
References
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Snyder, J.R., & Serianni, A.S. (1987). DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization. Carbohydrate Research, 166(1), 85-99. [Link]
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PubChem. (n.d.). DL-Apiose. Retrieved from [Link]
